(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Overview
Description
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from 3,5-dinitrobenzoic acid and (S)-(+)-1-phenylethanol. This compound is known for its chiral properties, which means it has a specific orientation in space that is not superimposable on its mirror image. This chirality is significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with (S)-(+)-1-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylethyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3,5-diaminobenzoate derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets, primarily through its ester and nitro functional groups. The ester group can undergo hydrolysis, releasing the active (S)-(+)-1-phenylethanol, which can interact with various biological targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- Methyl 3,5-dinitrobenzoate
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
Comparison: (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate is unique due to its chiral center, which imparts specific stereochemical properties that are not present in its achiral counterparts like methyl, ethyl, or propyl 3,5-dinitrobenzoate. This chirality makes it particularly valuable in applications requiring enantioselectivity, such as asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
[(1S)-1-phenylethyl] 3,5-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKDADIXNBBCZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433190 | |
Record name | (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3205-18-3 | |
Record name | (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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